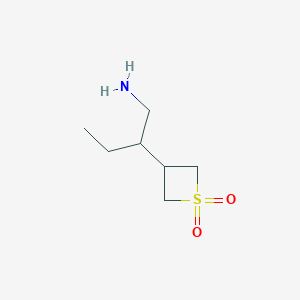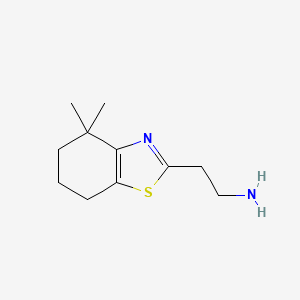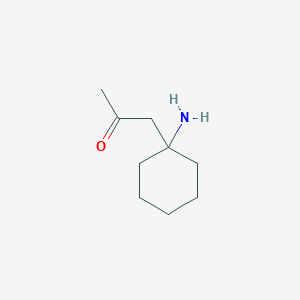
1-(1-Aminocyclohexyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aminocyclohexyl)propan-2-one is an organic compound with the molecular formula C₉H₁₇NO It is a cyclohexyl derivative with an amino group and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Aminocyclohexyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with a suitable amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Aminocyclohexyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted amines or amides.
Aplicaciones Científicas De Investigación
1-(1-Aminocyclohexyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Aminocyclohexyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Cyclohexanone: A precursor in the synthesis of 1-(1-Aminocyclohexyl)propan-2-one.
Cyclohexylamine: Another related compound with similar structural features.
Uniqueness: this compound is unique due to the presence of both an amino group and a ketone group on the cyclohexyl ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-(1-aminocyclohexyl)propan-2-one |
InChI |
InChI=1S/C9H17NO/c1-8(11)7-9(10)5-3-2-4-6-9/h2-7,10H2,1H3 |
Clave InChI |
CDEFQFDWCBRBHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1(CCCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



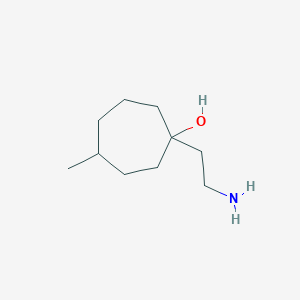

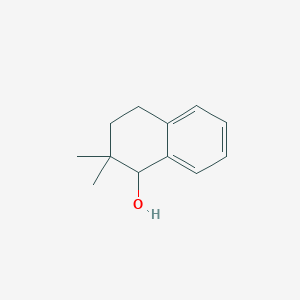
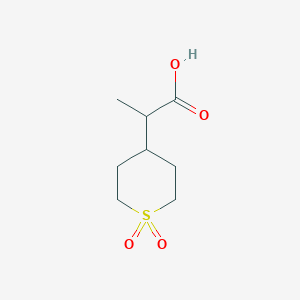
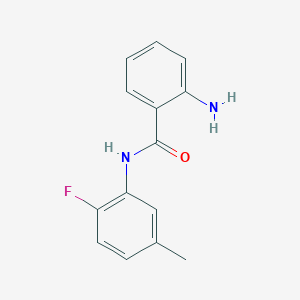

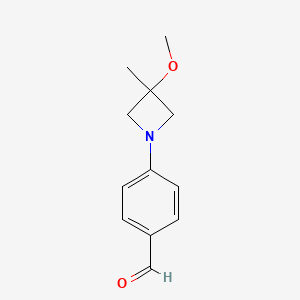
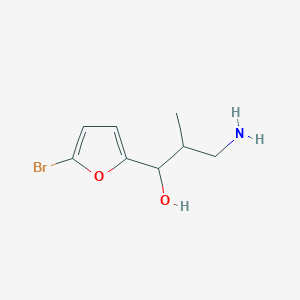
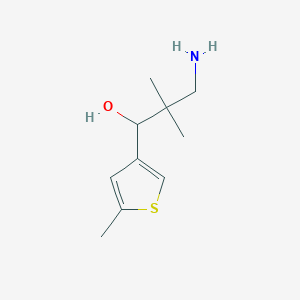
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)
![N-[(Azepan-3-yl)methyl]propanamide](/img/structure/B13180099.png)
